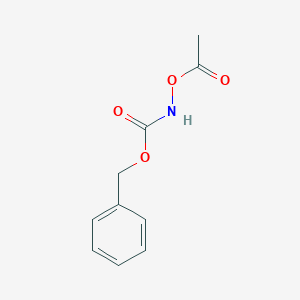

O-Acetyl-N-carbobenzoxyhydroxylamine

Übersicht

Beschreibung

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound with the molecular formula C10H11NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

O-Acetyl-N-carbobenzoxyhydroxylamine can be synthesized through the acetylation of N-carbobenzoxyhydroxylamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The compound is then purified through recrystallization or other suitable methods to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

O-Acetyl-N-carbobenzoxyhydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines or hydroxylamines.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines or hydroxylamines.

Substitution: Formation of substituted carbamates or hydroxylamines.

Wissenschaftliche Forschungsanwendungen

O-Acetyl-N-carbobenzoxyhydroxylamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Wirkmechanismus

The mechanism of action of O-Acetyl-N-carbobenzoxyhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also serve as a protecting group for amines in synthetic chemistry, allowing for selective reactions to occur .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetylcysteine: Known for its antioxidant properties and ability to scavenge reactive oxygen species.

N-Hydroxyarylamines: Used in the study of enzyme mechanisms and as intermediates in organic synthesis.

Uniqueness

O-Acetyl-N-carbobenzoxyhydroxylamine is unique due to its specific structure and reactivity. It offers distinct advantages in synthetic chemistry as a protecting group for amines and as a versatile reagent in various chemical reactions. Its applications in scientific research, particularly in the study of enzyme mechanisms and biochemical pathways, further highlight its uniqueness .

Biologische Aktivität

O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound derived from hydroxylamine, which has garnered attention for its potential biological activities. This compound is characterized by its acetyl and carbobenzoxy functional groups, which may influence its reactivity and interactions within biological systems. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and effects on various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of hydroxylamine with benzyl chloroformate to yield N-carbobenzoxyhydroxylamine, followed by acetylation. This method is efficient and allows for the production of derivatives that can be further explored for their biological properties .

Reaction Scheme

The synthesis can be summarized in the following steps:

-

Formation of N-carbobenzoxyhydroxylamine :

-

Acetylation :

This compound exhibits various biological activities that can be attributed to its ability to interact with cellular components, including proteins and nucleic acids. The compound's hydroxylamine group is known to participate in nucleophilic reactions, potentially leading to modifications of biomolecules.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cellular processes. For instance, studies have shown that hydroxylamines can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to antiproliferative effects in cancer cells.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxic effects, particularly in human colon cancer cells (HT-29), where it was found to induce apoptosis and inhibit cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |

| A549 | 25 | Topoisomerase II inhibition |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery and development. For example, a study focused on the compound's role as a lead candidate for developing new anticancer therapies due to its selective cytotoxicity against tumor cells while sparing normal cells .

Notable Findings from Case Studies

- Anticancer Properties : this compound demonstrated a marked ability to inhibit tumor growth in xenograft models.

- Mechanistic Insights : The compound was shown to disrupt DNA replication processes, leading to increased DNA damage markers in treated cells.

Eigenschaften

IUPAC Name |

phenylmethoxycarbonylamino acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRDDKOGLZHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449659 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180798-01-0 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.